D-galactosamine-1-13C hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

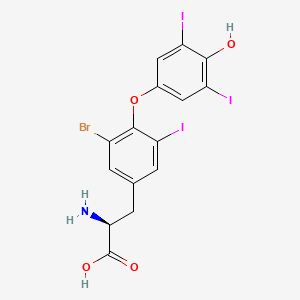

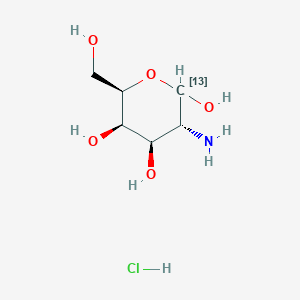

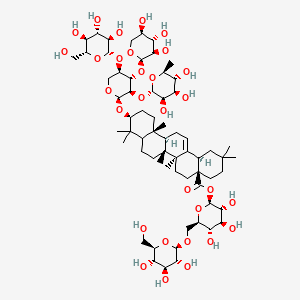

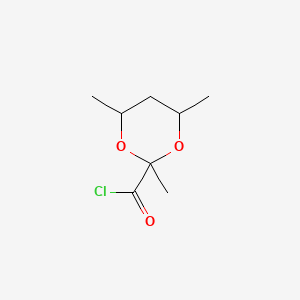

“D-galactosamine-1-13C hydrochloride” is the 13C labeled version of D(+)-Galactosamine hydrochloride . It is an established experimental toxin that primarily causes liver injury by the generation of free radicals . It is also known as an inhibitor of hepatic RNA synthesis .

Molecular Structure Analysis

The molecular formula of “D-galactosamine-1-13C hydrochloride” is C6H14ClNO5 . The molecular weight is 216.62 . The structure includes a hydrochloride group, indicating that it is a hydrochloride salt .

Physical And Chemical Properties Analysis

“D-galactosamine-1-13C hydrochloride” is a white powder . It has a molecular weight of 216.62 and a molar mass of 215.63 . It is soluble in water . The storage temperature is room temperature .

Wissenschaftliche Forschungsanwendungen

1. Role in Liver Injury Studies

D-galactosamine-1-13C hydrochloride is used in scientific research to induce liver injury in animal models, particularly in rats. Studies have demonstrated its application in understanding the kinetics of liver injury and recovery. For instance, its administration in rats was used to study the expression of matrix metalloproteinase-13 and tissue inhibitor of metalloproteinase-1 during acute liver injury (Yata et al., 1999). Another research investigated the effects of D-galactosamine hydrochloride on hepatic marker enzymes and tissue antioxidant status in D-galactosamine-induced hepatotoxic rats, demonstrating its potential in hepatoprotective studies (Pushpavalli et al., 2008).

2. Application in Solid-State NMR Studies

D-galactosamine-1-13C hydrochloride has been used in solid-state nuclear magnetic resonance (NMR) spectroscopy studies. For example, it was utilized in a study to resolve the resonances of alpha and beta anomers of amino monosaccharides, demonstrating its utility in structural determination and characterization in carbohydrates (Tzou, 2005).

3. Involvement in Cellular and Molecular Biology Research

This compound also finds application in cellular and molecular biology research. For instance, it was used to study the immunopathology of acute galactosamine hepatitis in rats, providing insights into the inflammatory response following toxic damage (Jonker et al., 1990). Additionally, another study utilized it to investigate the immunohistochemical aspects of extracellular matrix in acute galactosamine hepatitis in rats, aiding in understanding the liver's extracellular matrix components during disease (Jonker et al., 1992).

4. Use in Glycoprotein and Mucopolysaccharide Studies

The incorporation of D-galactosamine-1-13C into serum proteins and tissues, particularly in studies of glycoproteins and mucopolysaccharides, is another area of application. A study showed its utility in examining the metabolism of D-galactosamine and N-acetyl-D-galactosamine in rat liver, facilitating research into the biochemistry of these compounds (Maley et al., 1968).

Wirkmechanismus

Target of Action

D-galactosamine-1-13C hydrochloride, a derivative of D-galactosamine, primarily targets hepatocytes . Hepatocytes are the main cell type in the liver and play a crucial role in protein synthesis, metabolism, and detoxification .

Mode of Action

D-galactosamine-1-13C hydrochloride interacts with hepatocytes and induces cell death through both necrosis and apoptosis . The compound primarily causes liver injury by the generation of free radicals and the depletion of uridine triphosphate (UTP) nucleotides .

Biochemical Pathways

The compound is metabolized in hepatocytes via the Leloir pathway, where it is converted into galactosamine-1-phosphate by galactokinase and then into UDP-galactosamine by UDP-galactose uridyltransferase . This leads to an accumulation of UDP-galactosamine within cells and a decrease in UTP, UDP, and uridine monophosphate (UMP) .

Pharmacokinetics

As a hepatotoxic agent, it is known to be metabolized primarily in hepatocytes .

Result of Action

The primary result of D-galactosamine-1-13C hydrochloride action is liver injury, caused by the generation of free radicals and the depletion of UTP nucleotides . This leads to disruption in hepatocyte metabolism and can result in cell death . Additionally, D-galactosamine hydrochloride toxicity can also lead to renal dysfunction .

Action Environment

It’s known that the compound’s hepatotoxic effects can be used experimentally to induce models of acute hepatic failure for therapeutic research .

Safety and Hazards

Eigenschaften

IUPAC Name |

(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1/i6+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-LTQBQVEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)N)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)](/img/structure/B583384.png)

![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)